3-(2-AMINOETHYL)-5-HYDROXYINDOLE ADIPATE SALT 3-(2-AMINOETHYL)-5-HYDROXYINDOLE ADIPATE SALT
Brand Name: Vulcanchem
CAS No.: 16031-83-7
VCID: VC0103501
InChI: InChI=1S/C10H12N2O.C6H10O4/c11-4-3-7-6-12-10-2-1-8(13)5-9(7)10;7-5(8)3-1-2-4-6(9)10/h1-2,5-6,12-13H,3-4,11H2;1-4H2,(H,7,8)(H,9,10)
SMILES: C1=CC2=C(C=C1O)C(=CN2)CC[NH3+].C(CCC(=O)[O-])CC(=O)O
Molecular Formula: C16H22N2O5
Molecular Weight: 322.36 g/mol

3-(2-AMINOETHYL)-5-HYDROXYINDOLE ADIPATE SALT

CAS No.: 16031-83-7

Main Products

VCID: VC0103501

Molecular Formula: C16H22N2O5

Molecular Weight: 322.36 g/mol

3-(2-AMINOETHYL)-5-HYDROXYINDOLE ADIPATE SALT - 16031-83-7

CAS No. 16031-83-7
Product Name 3-(2-AMINOETHYL)-5-HYDROXYINDOLE ADIPATE SALT
Molecular Formula C16H22N2O5
Molecular Weight 322.36 g/mol
IUPAC Name 2-(5-hydroxy-1H-indol-3-yl)ethylazanium;6-hydroxy-6-oxohexanoate
Standard InChI InChI=1S/C10H12N2O.C6H10O4/c11-4-3-7-6-12-10-2-1-8(13)5-9(7)10;7-5(8)3-1-2-4-6(9)10/h1-2,5-6,12-13H,3-4,11H2;1-4H2,(H,7,8)(H,9,10)
Standard InChIKey QUDKLAIWRJDCMU-UHFFFAOYSA-N
SMILES C1=CC2=C(C=C1O)C(=CN2)CC[NH3+].C(CCC(=O)[O-])CC(=O)O
Canonical SMILES C1=CC2=C(C=C1O)C(=CN2)CC[NH3+].C(CCC(=O)[O-])CC(=O)O
Synonyms serotonin adipinate
PubChem Compound 27644
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator